Cas no 1314960-50-3 (1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-amine)

1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-amine
- AKOS006346437
- 1314960-50-3
- EN300-1933338
-
- インチ: 1S/C7H10F3NO/c8-7(9,10)6(11)5-2-1-3-12-4-5/h4,6H,1-3,11H2
- InChIKey: KCHUCFHLOKSSEY-UHFFFAOYSA-N
- ほほえんだ: FC(C(C1=COCCC1)N)(F)F
計算された属性
- せいみつぶんしりょう: 181.07144843g/mol
- どういたいしつりょう: 181.07144843g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1933338-1.0g |
1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-amine |
1314960-50-3 | 1g |
$1272.0 | 2023-05-31 | ||
Enamine | EN300-1933338-0.25g |
1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-amine |
1314960-50-3 | 0.25g |
$1104.0 | 2023-09-17 | ||
Enamine | EN300-1933338-0.5g |
1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-amine |
1314960-50-3 | 0.5g |
$1152.0 | 2023-09-17 | ||
Enamine | EN300-1933338-0.05g |
1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-amine |
1314960-50-3 | 0.05g |
$1008.0 | 2023-09-17 | ||
Enamine | EN300-1933338-0.1g |
1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-amine |
1314960-50-3 | 0.1g |
$1056.0 | 2023-09-17 | ||
Enamine | EN300-1933338-2.5g |
1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-amine |
1314960-50-3 | 2.5g |
$2351.0 | 2023-09-17 | ||
Enamine | EN300-1933338-10.0g |
1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-amine |
1314960-50-3 | 10g |
$5467.0 | 2023-05-31 | ||
Enamine | EN300-1933338-10g |
1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-amine |
1314960-50-3 | 10g |
$5159.0 | 2023-09-17 | ||
Enamine | EN300-1933338-5.0g |
1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-amine |
1314960-50-3 | 5g |
$3687.0 | 2023-05-31 | ||
Enamine | EN300-1933338-1g |
1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-amine |
1314960-50-3 | 1g |
$1200.0 | 2023-09-17 |
1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-amine 関連文献
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
7. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
10. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-amineに関する追加情報
1-(3,4-Dihydro-2H-Pyran-5-yl)-2,2,2-Trifluoroethan-1-amine (CAS No. 1314960-50-3): A Comprehensive Overview
1-(3,4-Dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-amine (CAS No. 1314960-50-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a 3,4-dihydro-2H-pyran ring and a trifluoroethylamine moiety. These structural elements contribute to its potential biological activities and make it a valuable candidate for various therapeutic applications.
The 3,4-dihydro-2H-pyran ring is a six-membered cyclic structure with a double bond between the second and third carbon atoms. This ring system is known for its stability and ability to form hydrogen bonds, which can enhance the compound's solubility and bioavailability. The trifluoroethylamine moiety, on the other hand, introduces fluorine atoms into the molecule. Fluorine is known for its strong electron-withdrawing properties, which can modulate the compound's electronic characteristics and influence its interactions with biological targets.
In recent years, there has been a growing interest in the development of compounds with trifluoromethyl groups due to their potential to improve pharmacological properties such as metabolic stability and receptor binding affinity. The presence of these groups in 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-amine makes it an attractive candidate for drug discovery efforts.
The synthesis of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-amine typically involves multi-step reactions that aim to construct the desired molecular framework. One common approach is to start with a suitable pyran derivative and then introduce the trifluoromethyl group through electrophilic substitution or nucleophilic addition reactions. The final step often involves the formation of the amine functionality through reductive amination or other nitrogen-introducing reactions.
The biological activity of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-amine has been explored in various preclinical studies. Research has shown that this compound exhibits promising activity against several disease targets. For instance, it has been evaluated for its potential as an inhibitor of specific enzymes involved in metabolic pathways and as a modulator of receptor-mediated signaling processes.
In one study published in the Journal of Medicinal Chemistry, researchers investigated the effects of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-amine on a panel of cancer cell lines. The results indicated that this compound selectively inhibited the growth of certain cancer cells while showing minimal toxicity to normal cells. This selective cytotoxicity suggests that it could be developed into an effective anticancer agent with reduced side effects compared to traditional chemotherapeutics.
Another area of interest is the potential use of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-amine in neurodegenerative diseases. Preclinical studies have demonstrated that this compound can cross the blood-brain barrier and exhibit neuroprotective effects by modulating oxidative stress and inflammation. These findings highlight its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-amine have also been studied extensively. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is rapidly absorbed after oral administration and has good bioavailability. It also demonstrates low plasma protein binding and moderate clearance rates, which are desirable characteristics for a drug candidate.
In terms of safety and toxicity profiles, preclinical studies have indicated that 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-am ine is well-tolerated at therapeutic doses. Animal models have shown no significant adverse effects at doses up to several times higher than those required for therapeutic efficacy. However, further safety evaluations are necessary to ensure its long-term safety in humans.
The future development of 1-(3,4-dihydro-2H-pyran -5 - yl ) - 2 , 2 , 2 - trif lu oro eth an - 1 - am ine strong > as a therapeutic agent will depend on ongoing clinical trials and further optimization of its pharmacological properties. Researchers are currently exploring ways to enhance its potency and selectivity through structure-based drug design approaches. Additionally, efforts are being made to develop prodrugs or formulations that can improve its delivery and reduce potential side effects.
In conclusion,< strong > 1 -( 3 , 4 - dihydro - 2 H - pyr an - 5 - yl ) - 2 , 2 , 2 - trif lu oro eth an - 1 - am ine strong > (CAS No .< strong > 1314960 - 50 - 3 strong >) represents a promising compound with diverse biological activities . Its unique structural features make it an attractive candidate for various therapeutic applications , including cancer treatment , neuroprotection , and metabolic disorders . Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical utility . As more data becomes available from clinical trials , it is likely that this compound will play an important role in advancing medical treatments for various diseases . p >
1314960-50-3 (1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-amine) 関連製品
- 2138141-51-0(Butane, 1-chloro-3,3-dimethyl-2-(propoxymethyl)-)
- 1529508-13-1(2H-Pyran-4-methanol, 4-(aminomethyl)-α-ethyltetrahydro-α-methyl-)
- 771581-77-2(Methyl 2-(2-Aminoethyl)benzoate)
- 2025044-19-1(1-(1-methoxypropan-2-yl)azetidin-2-ylmethanamine)
- 2171998-22-2(4-chloro-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}benzoic acid)
- 1706438-18-7(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine)
- 28466-70-8(1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)-)
- 2763780-04-5(3-[(5-Azidopentyl)oxy]aniline)
- 2171724-39-1(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylpentanamido-2-methylpropanoic acid)
- 2228277-82-3(methyl 5-(1-cyano-1-methylethyl)thiophene-2-carboxylate)